ANGPT1 Human Pre-designed siRNA Set A

Description

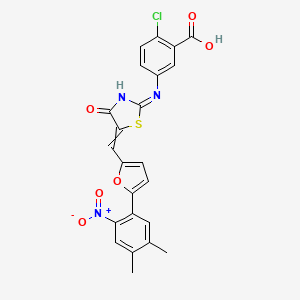

Propriétés

Numéro CAS |

331002-70-1 |

|---|---|

Formule moléculaire |

C23H16ClN3O6S |

Poids moléculaire |

497.9 g/mol |

Nom IUPAC |

2-chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |

InChI |

InChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28) |

Clé InChI |

RTHRCOIONCZINZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 |

Origine du produit |

United States |

Foundational & Exploratory

ANGPT1 Gene Function in Human Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopoietin-1 (ANGPT1) is a secreted glycoprotein that plays a pivotal role in vasculogenesis and angiogenesis.[1][2] As a critical ligand for the endothelial-specific receptor tyrosine kinase Tie2, ANGPT1 is instrumental in mediating the intricate communication between the endothelium and its surrounding microenvironment.[3][4] This technical guide provides an in-depth exploration of the function of the ANGPT1 gene in human endothelial cells, with a focus on its molecular mechanisms, signaling pathways, and physiological roles in vascular stability, angiogenesis, and inflammation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of targeting the ANGPT1 pathway.

Mechanism of Action: The ANGPT1-Tie2 Signaling Axis

The primary function of ANGPT1 is mediated through its interaction with the Tie2 receptor, a receptor tyrosine kinase predominantly expressed on the surface of endothelial cells.[3][5] Unlike many other growth factors, ANGPT1's binding to Tie2 does not typically induce robust endothelial cell proliferation but rather promotes a state of vascular quiescence and stability.[4][6]

Upon binding, ANGPT1 induces the multimerization of Tie2 receptors, leading to the autophosphorylation of specific tyrosine residues within their intracellular kinase domains.[3] These phosphorylated sites serve as docking platforms for various downstream signaling molecules, initiating a cascade of intracellular events that ultimately dictate the cellular response.[3]

The signaling output of the ANGPT1-Tie2 axis is context-dependent and can be modulated by the presence of the orphan receptor Tie1, which can form heterodimers with Tie2 and negatively regulate its activation.[7][8] ANGPT1 can disrupt this inhibitory Tie1-Tie2 interaction, thereby promoting robust Tie2 signaling.[7]

Core Signaling Pathways

Activation of the Tie2 receptor by ANGPT1 triggers several key downstream signaling pathways that are crucial for its diverse functions in endothelial cells.

PI3K/Akt Pathway: Survival and Permeability Regulation

One of the most critical pathways activated by ANGPT1-Tie2 signaling is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[9][10] The p85 subunit of PI3K is recruited to the phosphorylated Tie2 receptor, leading to the activation of Akt, a serine/threonine kinase.[9] The activation of this pathway is central to the pro-survival effects of ANGPT1, protecting endothelial cells from apoptosis.[9][10] Furthermore, the PI3K/Akt pathway is implicated in the ability of ANGPT1 to suppress inflammatory gene expression.[6]

MAPK/ERK Pathway: Migration and Angiogenesis

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important downstream effector of ANGPT1-Tie2 signaling.[3] This pathway is particularly associated with endothelial cell migration and sprouting angiogenesis.[3] In migrating endothelial cells that lack stable cell-cell contacts, ANGPT1 promotes the recruitment of Tie2 to focal adhesions, leading to the activation of the MAPK/ERK pathway.[4]

Dok-R and Rho GTPase Signaling: Cytoskeletal Reorganization and Migration

ANGPT1 also influences the endothelial cell cytoskeleton and migratory machinery through the recruitment and phosphorylation of the docking protein Dok-R.[6] Phosphorylated Dok-R serves as an adapter for other signaling molecules, including Nck and p21-activated kinase (PAK), which are involved in regulating the actin cytoskeleton and cell migration.[6] ANGPT1 signaling also modulates the activity of Rho family GTPases, which are key regulators of cytoskeletal dynamics.[11]

digraph "ANGPT1-Tie2 Signaling Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=vee, penwidth=1.5];

// Nodes

ANGPT1 [label="ANGPT1", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Tie2 [label="Tie2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Tie1 [label="Tie1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"];

PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"];

Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"];

MAPK [label="MAPK/ERK", fillcolor="#34A853", fontcolor="#FFFFFF"];

DokR [label="Dok-R", fillcolor="#34A853", fontcolor="#FFFFFF"];

RhoGTPases [label="Rho GTPases", fillcolor="#34A853", fontcolor="#FFFFFF"];

Survival [label="Cell Survival\n(Anti-apoptosis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Permeability [label="Vascular Stability\n(Decreased Permeability)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Angiogenesis [label="Sprouting\nAngiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Cytoskeleton [label="Cytoskeletal\nReorganization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

ANGPT1 -> Tie2 [label="Binds & Activates", color="#4285F4", fontcolor="#202124"];

Tie1 -> Tie2 [label="Inhibits", arrowhead=tee, color="#FBBC05", fontcolor="#202124"];

ANGPT1 -> Tie1 [style=invis]; // for layout

Tie2 -> PI3K [color="#EA4335", fontcolor="#202124"];

PI3K -> Akt [color="#34A853", fontcolor="#202124"];

Akt -> Survival [color="#34A853", fontcolor="#202124"];

Akt -> Permeability [color="#34A853", fontcolor="#202124"];

Tie2 -> MAPK [color="#EA4335", fontcolor="#202124"];

MAPK -> Migration [color="#34A853", fontcolor="#202124"];

MAPK -> Angiogenesis [color="#34A853", fontcolor="#202124"];

Tie2 -> DokR [color="#EA4335", fontcolor="#202124"];

DokR -> Migration [color="#34A853", fontcolor="#202124"];

Tie2 -> RhoGTPases [color="#EA4335", fontcolor="#202124"];

RhoGTPases -> Cytoskeleton [color="#34A853", fontcolor="#202124"];

Cytoskeleton -> Migration [color="#F1F3F4", style=invis];

}

Core functions of ANGPT1 in human endothelial cells.

Quantitative Data on ANGPT1 Function

The following tables summarize quantitative data from various studies on the effects of ANGPT1 on endothelial cell functions.

Table 1: Effect of ANGPT1 on Endothelial Permeability Parameter Quantitative Effect of ANGPT1 Inhibition of Thrombin-Induced Permeability Pretreatment with Angiopoietin-1 (250 ng/ml) prevented the increase in transendothelial permeability stimulated by 1 U/ml thrombin in bovine lung microvascular endothelial cells. Inhibition of VEGF-Induced Permeability Angiopoietin-1 inhibited VEGF-induced Ca2+ influx and the increase in endothelial permeability in a concentration-dependent manner. Effect on Junctional Proteins A mutant ANGPT1 (A119S) in a heterozygous state reduced VE-cadherin expression on the endothelial cell surface by 31% after VEGF stimulation and 24% after bradykinin stimulation compared to wild-type ANGPT1.

Table 2: Effect of ANGPT1 on Endothelial Cell Migration Parameter Quantitative Effect of ANGPT1 Wound Healing Assay Angiopoietin-1 (300 ng/ml) significantly enhanced wound healing of human umbilical vein endothelial cells (HUVECs) after 12 hours compared to control.[8] Chemotaxis Angiopoietin-1 elicits chemokinesis of vascular endothelial cells.[11]

Table 3: Effect of ANGPT1 on Angiogenesis (Tube Formation) Parameter Quantitative Effect of ANGPT1 In Vivo Angiogenesis Assay Vessel counts in Gelfoam implants were significantly decreased by the addition of Angiopoietin-1 (P < 0.01). Tube Formation in Diabetic Models MSCs overexpressing ANGPT1 significantly enhanced the tubulogenesis of endothelial cells.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vitro Endothelial Cell Permeability Assay (Transwell)

This assay measures the passage of a tracer molecule (e.g., FITC-dextran) across an endothelial cell monolayer cultured on a porous membrane.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Endothelial cell growth medium

-

Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size) for 24-well plates

-

Fibronectin

-

FITC-dextran (40 kDa)

-

Recombinant human ANGPT1

-

Permeability-inducing agent (e.g., thrombin, VEGF)

-

Phosphate-buffered saline (PBS)

-

Fluorometer

Procedure:

-

Coat the Transwell inserts with fibronectin (1 µg/cm²) and allow to dry.

-

Seed HUVECs onto the coated inserts at a density of 2 x 10⁵ cells/insert in endothelial growth medium.

-

Culture for 2-3 days until a confluent monolayer is formed.

-

Starve the cells in serum-free medium for 4-6 hours prior to the experiment.

-

Pre-treat the HUVEC monolayers with desired concentrations of ANGPT1 for 1-2 hours.

-

Add the permeability-inducing agent to the upper chamber.

-

Simultaneously, add FITC-dextran (1 mg/ml) to the upper chamber.

-

Incubate for 30-60 minutes at 37°C.

-

Collect samples from the lower chamber.

-

Measure the fluorescence intensity of the samples using a fluorometer.

-

Calculate the permeability coefficient based on the amount of FITC-dextran that has passed through the monolayer.

Protocol 2: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

6-well plates

-

200 µl pipette tip

-

Recombinant human ANGPT1

-

Microscope with a camera

Procedure:

-

Seed HUVECs in 6-well plates and grow to full confluency.

-

Create a linear scratch in the monolayer using a sterile 200 µl pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentration of ANGPT1 or control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

-

Measure the width of the wound at multiple points for each image.

-

Calculate the rate of wound closure as the change in wound width over time.

Protocol 3: Endothelial Tube Formation Assay on Matrigel

This assay evaluates the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane matrix.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Matrigel Basement Membrane Matrix

-

96-well plate

-

Recombinant human ANGPT1

-

Microscope with a camera

Procedure:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a 96-well plate with 50 µl of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in medium containing the desired concentration of ANGPT1 or control.

-

Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.

-

Incubate at 37°C for 4-18 hours.

-

Capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total number of loops using image analysis software.

Protocol 4: Immunoprecipitation and Western Blotting for Tie2 Phosphorylation

This protocol is used to assess the phosphorylation status of the Tie2 receptor upon ANGPT1 stimulation.

Materials:

-

HUVECs

-

Recombinant human ANGPT1

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Tie2 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-phosphotyrosine antibody for Western blotting

-

Anti-Tie2 antibody for Western blotting

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Culture HUVECs to near confluency and starve in serum-free medium for 4-6 hours.

-

Stimulate the cells with ANGPT1 for the desired time (e.g., 10-30 minutes).

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with anti-Tie2 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with an anti-phosphotyrosine antibody.

-

Strip the membrane and re-probe with an anti-Tie2 antibody to determine total Tie2 levels.

-

Detect the protein bands using a chemiluminescence-based method.

-

Quantify the band intensities to determine the ratio of phosphorylated Tie2 to total Tie2.

```dot

digraph "Experimental Workflow" {

graph [rankdir="TB", splines=ortho];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [arrowhead=vee, penwidth=1.5];

// Nodes

Start [label="Start:\nHuman Endothelial Cells (e.g., HUVECs)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Culture [label="Cell Culture & Confluent Monolayer", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Treatment [label="Treatment with ANGPT1\n(Dose- and Time-course)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Permeability [label="Permeability Assay\n(Transwell)", fillcolor="#FBBC05", fontcolor="#202124"];

Migration [label="Migration Assay\n(Wound Healing)", fillcolor="#FBBC05", fontcolor="#202124"];

TubeFormation [label="Tube Formation Assay\n(Matrigel)", fillcolor="#FBBC05", fontcolor="#202124"];

Signaling [label="Signaling Analysis\n(IP & Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"];

DataAnalysis [label="Data Acquisition & Quantitative Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Conclusion [label="Conclusion:\nElucidation of ANGPT1 Function", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Culture [color="#202124", fontcolor="#202124"];

Culture -> Treatment [color="#202124", fontcolor="#202124"];

Treatment -> Permeability [color="#202124", fontcolor="#202124"];

Treatment -> Migration [color="#202124", fontcolor="#202124"];

Treatment -> TubeFormation [color="#202124", fontcolor="#202124"];

Treatment -> Signaling [color="#202124", fontcolor="#202124"];

Permeability -> DataAnalysis [color="#202124", fontcolor="#202124"];

Migration -> DataAnalysis [color="#202124", fontcolor="#202124"];

TubeFormation -> DataAnalysis [color="#202124", fontcolor="#202124"];

Signaling -> DataAnalysis [color="#202124", fontcolor="#202124"];

DataAnalysis -> Conclusion [color="#202124", fontcolor="#202124"];

}

References

- 1. researchgate.net [researchgate.net]

- 2. ZO-1 controls endothelial adherens junctions, cell–cell tension, angiogenesis, and barrier formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. miR-1233-3p Inhibits Angiopoietin-1-Induced Endothelial Cell Survival, Migration, and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Basal and angiopoietin-1–mediated endothelial permeability is regulated by sphingosine kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of protein kinase Czeta in thrombin-induced endothelial permeability changes: inhibition by angiopoietin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Uremia Impacts VE-Cadherin and ZO-1 Expression in Human Endothelial Cell-to-Cell Junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A graph-theoretic framework for quantitative analysis of angiogenic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The yin, the yang, and the Angiopoietin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Angiopoietin-1 promotes endothelial cell proliferation and migration through AP-1-dependent autocrine production of interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Angiopoietin-1 in Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiopoietin-1 (Ang-1) is a critical signaling glycoprotein that, through its interaction with the Tie2 receptor tyrosine kinase on endothelial cells, plays a pivotal but complex role in vascular biology. While essential for embryonic vascular development, its function within the tumor microenvironment is enigmatic and highly context-dependent.[1] Unlike pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) that promote vascular sprouting and permeability, Ang-1 is primarily associated with vessel maturation, stabilization, and quiescence.[2][3] It achieves this by recruiting perivascular cells (pericytes and smooth muscle cells), strengthening endothelial cell junctions, and reducing vascular leakage.[1][4][5] This technical guide provides an in-depth analysis of the Ang-1/Tie2 signaling axis, its dichotomous effects on tumor growth and metastasis, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized to provide a comparative overview, and core signaling and experimental workflows are visualized to facilitate understanding.

The Angiopoietin-Tie2 Signaling Axis

Angiopoietin-1 is the primary agonist for the Tie2 receptor, a tyrosine kinase expressed predominantly on endothelial cells.[6] The binding of Ang-1, a multimeric ligand secreted by perivascular cells, induces the clustering and autophosphorylation of Tie2 receptors.[7][8] This activation initiates several downstream signaling cascades crucial for endothelial cell function.

The principal pathways activated by Ang-1/Tie2 signaling include:

-

PI3K/Akt Pathway: This is a major survival pathway. Activation of PI3K (Phosphatidylinositol-3 Kinase) and its downstream effector Akt (Protein Kinase B) promotes endothelial cell survival and inhibits apoptosis by up-regulating anti-apoptotic proteins and inhibiting pro-apoptotic factors like Caspase-9.[7][9][10]

-

MAPK/ERK Pathway: The Ras/Raf/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is implicated in cell proliferation and migration, although the mitogenic effect of Ang-1 on endothelial cells is considered weak compared to factors like VEGF.[6][7]

-

Rho GTPase Pathway: Ang-1 signaling can activate Rho family GTPases, which are involved in regulating the actin cytoskeleton, cell adhesion, and migration. This contributes to the stabilization of endothelial cell junctions.[11]

-

DOK-R/RAS-ERK Pathway: Downstream of tyrosine kinase (DOK) family proteins can also be recruited to activated Tie2, influencing cell migration and sprouting.

Angiopoietin-2 (Ang-2), primarily secreted by endothelial cells in response to hypoxic or inflammatory stimuli, acts as a context-dependent antagonist of Ang-1.[8] By competing with Ang-1 for Tie2 binding, Ang-2 can block its stabilizing effects, leading to vascular destabilization and priming the endothelium for the pro-angiogenic effects of other factors like VEGF.[12]

Ang-1's Role in Vascular Maturation and Normalization

A hallmark of tumor vasculature is its immaturity and dysfunction, characterized by high permeability, chaotic blood flow, and poor coverage by perivascular cells.[1] Ang-1 plays a crucial role in counteracting these abnormalities by promoting "vascular normalization," a process that leads to a more mature and functional vessel network.

Key effects of Ang-1 on vascular maturation include:

-

Pericyte Recruitment: Ang-1 signaling is essential for the recruitment of pericytes and vascular smooth muscle cells to newly formed vessels.[1][13] This mural cell coverage provides structural support, stabilizes the vessel wall, and contributes to endothelial quiescence.

-

Strengthening Cell-Cell Junctions: Ang-1 enhances the integrity of endothelial cell junctions. It promotes the localization of junctional proteins like VE-cadherin and PECAM-1 and decreases their phosphorylation, which is associated with junctional disassembly.[5][11] This leads to a tighter endothelial barrier.

-

Decreasing Vascular Permeability: By strengthening junctions and promoting mural cell coverage, Ang-1 potently reduces vascular permeability.[14][15] It can directly counteract the permeability-inducing effects of VEGF.[5][11][16] This reduction in leakiness can lower tumor interstitial fluid pressure, potentially improving the delivery of therapeutic agents.

Inhibition of the Ang-1 antagonist, Ang-2, has been shown to result in unopposed Ang-1 activity, leading to features of vascular normalization, including increased pericyte coverage and reduced endothelial sprouting.[17]

The Dichotomous Role of Ang-1 in Tumor Growth

The net effect of Ang-1 on tumor growth is highly variable and depends on the specific tumor model and its microenvironment.[13][18] This duality represents the central enigma of Ang-1 biology in cancer.

-

Tumor Inhibition: In many tumor models, particularly those with a baseline level of mural cell presence, Ang-1 overexpression inhibits tumor growth.[4][13][19] This is attributed to vascular normalization. The resulting mature, stable, and less leaky vasculature is less prone to continuous, chaotic angiogenesis, effectively "choking" the tumor by limiting its blood supply and creating a less hospitable microenvironment for expansion.[1][10]

-

Tumor Promotion: Conversely, in some tumor models, especially those with a paucity of mural cells, Ang-1 can promote angiogenesis and tumor growth.[13][20] In such contexts, Ang-1's pro-survival and pro-migratory effects on endothelial cells may dominate, leading to an expansion of the vascular network without the concurrent stabilizing effects conferred by pericytes.[13] Furthermore, during anti-VEGF therapy, Ang-1 signaling can act as a survival mechanism for tumor vessels, protecting them from regression and contributing to treatment resistance.[18]

The Complex Role of Ang-1 in Tumor Metastasis

Similar to its effect on primary tumor growth, the role of Ang-1 in metastasis is not straightforward.

-

Metastasis Inhibition: A primary function of Ang-1 is to maintain vascular integrity. By tightening endothelial junctions, Ang-1 makes the vasculature less permissive to the intravasation (entry into the bloodstream) and extravasation (exit from the bloodstream) of tumor cells.[21] Studies have shown that Ang-1 deficiency can lead to increased vascular leakiness and a significant increase in tumor metastasis.[22][23] This suggests that a stable, Ang-1-supported vasculature forms a barrier against tumor cell dissemination.

-

Metastasis Promotion: In contrast, some evidence suggests that systemic administration of Ang-1 can promote metastasis.[24] This effect was linked to the enlargement of blood vessels in both tumor and normal tissues, which may paradoxically facilitate the transit of tumor cells into and out of the circulation.[24]

Quantitative Data Summary

The following tables summarize quantitative findings from various preclinical studies investigating the effects of Angiopoietin-1.

Table 1: Effect of Ang-1 on Tumor Growth and Volume

| Tumor Model | Ang-1 Modulation | Effect on Tumor Growth/Volume | Reference |

|---|---|---|---|

| A431 Human SCC | Overexpression | >70% inhibition of tumor growth | [4] |

| HT29 Human Colon Cancer | Overexpression | Significant decrease in tumor volume | [10][25] |

| KM12L4 Peritoneal Carcinomatosis | Overexpression | Significant reduction in tumor volume & number of metastases | [19] |

| PC3 Human Prostate Cancer | Overexpression | Enhanced tumor growth | [13] |

| Rat Glioma | Overexpression | No significant change in tumor size | [20] |

| MMTV-PyMT Breast Cancer | Genetic Knockout | No effect on primary tumor growth |[22][23] |

Table 2: Effect of Ang-1 on Tumor Vascularization

| Tumor Model | Parameter Measured | Effect of Ang-1 Modulation | Reference |

|---|---|---|---|

| A431 Human SCC | Pericyte Coverage (α-SMA+) | Significantly increased | [4] |

| HT29 Hepatic Metastases | Pericyte Coverage (α-SMA+) | Significantly higher degree of coverage | [10][25] |

| HT29 Hepatic Metastases | Vessel Density (CD31+) | Significantly reduced | [10] |

| Rat Glioma | Vessel Density (CD31+) | Increased | [20] |

| PC3 Human Prostate Cancer | Angiogenesis | Induced sprouting angiogenesis |[13] |

Table 3: Effect of Ang-1 on Vascular Permeability

| Assay/Model | Method | Effect of Ang-1 | Reference |

|---|---|---|---|

| Frog & Rat Mesenteric Microvessels | Hydraulic Conductivity (Lp) Measurement | Significant reduction in Lp | [14][15] |

| In Vitro Endothelial Monolayer | Thrombin-induced Permeability | ~70% inhibition | [5] |

| In Vitro Endothelial Monolayer | VEGF-induced Permeability | ~100% inhibition | [5] |

| Miles Assay (in vivo) | Tumor-conditioned Media | Decreased vascular permeability |[25] |

Table 4: Effect of Ang-1 on Tumor Metastasis

| Tumor Model | Ang-1 Modulation | Effect on Metastasis | Reference |

|---|---|---|---|

| MMTV-PyMT Breast Cancer | Genetic Knockout | Significantly increased lung metastasis | [22][23] |

| B16F10 Melanoma (IV injection) | Genetic Knockout | Increased lung colonization (tumor cell seeding) | [22] |

| LNM35/Luc (s.c. implant) | Systemic Adenoviral Delivery | Promoted lung metastasis | [24] |

| Mammary Tumor (IV injection) | Platelet-specific Knockout | Increased tumor cell lung colonization and extravasation |[21] |

Key Experimental Methodologies

Investigating the role of Ang-1 in tumor angiogenesis involves a combination of in vitro and in vivo assays designed to assess its impact on endothelial cells, vascular structure, and tumor progression.

In Vivo Xenograft Tumor Model

This is the cornerstone for studying Ang-1's effect on tumor growth in a living organism.

-

Cell Line Preparation: Tumor cell lines (e.g., HT29, PC3, A431) are stably transfected with an expression vector containing the cDNA for human Ang-1 or a control vector (mock/empty).[4][13] Successful transfection and overexpression are confirmed by RT-PCR or Western blot.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.

-

Implantation: A specific number of transfected or control tumor cells (e.g., 1 x 10⁶) are resuspended in a sterile solution like PBS or Matrigel and injected subcutaneously or orthotopically into the mice.[10]

-

Monitoring: Tumor growth is monitored over time (e.g., 3-5 weeks) by measuring tumor dimensions with calipers and calculating volume (e.g., Volume = length × width² / 2).[4]

-

Termination and Analysis: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).[10]

Immunohistochemical (IHC) Analysis of Tumor Vasculature

IHC is used to visualize and quantify vascular parameters within the tumor.

-

Tissue Preparation: Excised tumors are fixed (e.g., in 4% paraformaldehyde), embedded in paraffin or frozen in OCT compound, and sectioned.[4][13]

-

Staining: Tissue sections are incubated with primary antibodies against specific markers:

-

Detection: Sections are then incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 for CD31, Alexa Fluor 594 for α-SMA).[13] Nuclei are often counterstained with DAPI.

-

Imaging and Quantification: Images are captured using a fluorescence or confocal microscope. Image analysis software is used to quantify:

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Plate Coating: Wells of a 96-well plate are coated with a layer of basement membrane extract (BME), such as Matrigel, and allowed to solidify at 37°C.[26][27]

-

Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel layer.[28]

-

Treatment: The cells are cultured in media containing the substance of interest, such as recombinant Ang-1 or conditioned media from Ang-1-overexpressing tumor cells.

-

Incubation: Plates are incubated for 4-18 hours at 37°C.[26][29]

-

Analysis: The formation of tube-like networks is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters like total tube length, number of branch points, or number of loops using image analysis software.[30]

In Vivo Vascular Permeability (Miles) Assay

This assay measures vascular leakage in vivo.

-

Procedure: Anesthetized mice receive an intravenous injection of a vascular tracer dye, typically Evans Blue.[19][25]

-

Intradermal Injection: Immediately after, substances to be tested (e.g., recombinant VEGF as a positive control, conditioned media from control cells, conditioned media from Ang-1-overexpressing cells) are injected intradermally at distinct sites on the dorsal skin.[19]

-

Analysis: After a set period (e.g., 30 minutes), the animal is euthanized. The leakage of the Evans Blue dye into the tissue at the injection site, visible as a blue spot, is quantified. This can be done by measuring the spot diameter or by excising the skin, extracting the dye, and measuring its absorbance with a spectrophotometer.[25] A reduction in dye leakage indicates decreased permeability.

Conclusion and Future Directions

Angiopoietin-1 is a key regulator of vascular maturation and stability. Its role in the tumor microenvironment is not that of a classical pro-angiogenic growth factor but rather a context-dependent modulator of the vasculature. Its ability to "normalize" tumor vessels—making them less leaky and more structurally sound—can inhibit the growth of certain tumors. However, this same stabilizing function can confer resistance to anti-VEGF therapies, and its effects on vessel morphology may, under some circumstances, promote metastasis.

For drug development professionals, the Ang-1/Tie2 axis presents a challenging but promising target. Strategies that promote Ang-1's vessel-normalizing functions could be beneficial in combination with chemotherapy or radiotherapy by improving drug delivery and reducing hypoxia. Conversely, inhibiting Ang-1/Tie2 signaling in the context of anti-VEGF resistance might be a viable strategy to re-sensitize tumors to therapy. A deeper understanding of the molecular switches that determine whether Ang-1's effects are ultimately pro- or anti-tumorigenic is critical for the successful therapeutic exploitation of this enigmatic signaling pathway.

References

- 1. The enigmatic role of angiopoietin-1 in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiopoietin-1/Tie2 receptor signaling in vascular quiescence and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIGNALLING AND FUNCTIONS OF ANGIOPOIETIN-1 IN VASCULAR PROTECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the Tie2 Receptor by Angiopoietin-1 Enhances Tumor Vessel Maturation and Impairs Squamous Cell Carcinoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Intra and extravascular transmembrane signalling of angiopoietin-1-Tie2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The role of the Angiopoietins in vascular morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Angiopoietin-1 prevents VEGF-induced endothelial permeability by sequestering Src through mDia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Angiopoietin‐1 alters tumor growth by stabilizing blood vessels or by promoting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Angiopoietin-1 alters microvascular permeability coefficients in vivo via modification of endothelial glycocalyx - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Angiopoietin-1 alters microvascular permeability coefficients in vivo via modification of endothelial glycocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "VEGF and Angiopoietin-1 Exert Opposing Effects on Cell Junctions by Re" by Siu P. Ngok, Rory Geyer et al. [digitalcommons.dartmouth.edu]

- 17. Contrasting Actions of Selective Inhibitors of Angiopoietin-1 and Angiopoietin-2 on the Normalization of Tumor Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Angiopoietin-1/Tie-2 activation contributes to vascular survival and tumor growth during VEGF blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Angiopoietin-1 inhibits tumour growth and ascites formation in a murine model of peritoneal carcinomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Angiopoietin-1 Promotes Tumor Angiogenesis in a Rat Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. Angiopoietin-1 deficiency increases tumor metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Angiopoietin-1 deficiency increases tumor metastasis in mice | springermedizin.de [springermedizin.de]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Angiopoietin-1 inhibits vascular permeability, angiogenesis, and growth of hepatic colon cancer tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. resources.amsbio.com [resources.amsbio.com]

- 27. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. merckmillipore.com [merckmillipore.com]

- 29. cellbiolabs.com [cellbiolabs.com]

- 30. n-genetics.com [n-genetics.com]

The ANGPT1 Signaling Pathway in Vascular Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Angiopoietin-1 (ANGPT1) signaling pathway and its critical role in vascular development. The document details the core components of the pathway, downstream signaling cascades, and its multifaceted functions in angiogenesis, vascular maturation, and the maintenance of vascular stability. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on vascular biology and related therapeutic areas.

Introduction to ANGPT1 Signaling

The formation and maintenance of a stable and functional vascular network are fundamental processes in vertebrate development and physiology. The Angiopoietin-Tie signaling axis is a critical regulator of these processes, working in concert with other signaling pathways, most notably the Vascular Endothelial Growth Factor (VEGF) pathway. ANGPT1, a secreted glycoprotein, is the primary agonist for the endothelial-specific receptor tyrosine kinase, Tie2. The interaction between ANGPT1 and Tie2 initiates a cascade of intracellular signaling events that are essential for the maturation and stabilization of blood vessels, regulation of vascular permeability, and endothelial cell survival. Dysregulation of the ANGPT1-Tie2 pathway is implicated in a variety of pathological conditions, including cancer, inflammatory disorders, and ocular diseases, making it an attractive target for therapeutic intervention.

Core Components and Signaling Mechanism

The central components of the ANGPT1 signaling pathway are the ligand, ANGPT1, and its primary receptor, Tie2. The orphan receptor Tie1 also plays a significant modulatory role.

-

ANGPT1: Secreted primarily by perivascular cells, such as pericytes and vascular smooth muscle cells, ANGPT1 acts in a paracrine manner on adjacent endothelial cells. It exists as a multimeric protein, and this oligomerization is crucial for its ability to cluster and activate Tie2 receptors.

-

Tie2: A receptor tyrosine kinase predominantly expressed on the surface of endothelial cells. The binding of multimeric ANGPT1 to the extracellular domain of Tie2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.

-

Tie1: An orphan receptor that is also expressed on endothelial cells and can form heterodimers with Tie2. Tie1 is thought to modulate ANGPT1-Tie2 signaling, though it does not bind ANGPT1 directly.

Upon ANGPT1 binding and subsequent Tie2 autophosphorylation, a signaling cascade is initiated, leading to the recruitment and activation of various downstream effector molecules. The two major signaling arms downstream of Tie2 are the PI3K/Akt pathway, which is primarily associated with cell survival and vascular stability, and the MAPK/ERK pathway, which is involved in cell migration and proliferation.

ANGPT1 Signaling Pathway Diagram

Caption: ANGPT1 signaling cascade in endothelial cells.

Quantitative Data in ANGPT1 Signaling

The following tables summarize key quantitative parameters associated with the ANGPT1 signaling pathway.

Table 1: Ligand-Receptor Binding Affinity

| Ligand | Receptor | Method | Dissociation Constant (KD) | Reference |

| ANGPT1 | Tie2 | Surface Plasmon Resonance | ~1.5 x 10-9 M | [1] |

| ANGPT2 | Tie2 | Surface Plasmon Resonance | Similar to ANGPT1 | [2] |

Note: The KD value for ANGPT1 is for an engineered tetra-valent antibody with high affinity, providing an estimate for a potent agonist. Natural ANGPT1 exists in various oligomeric forms, which can affect binding kinetics.

Table 2: ANGPT1-Induced Tie2 Phosphorylation

| ANGPT1 Concentration | Cell Type | Fold Increase in Tie2 Phosphorylation (p-Tie2/Total Tie2) | Reference |

| 100 ng/mL | Human Umbilical Vein Endothelial Cells (HUVECs) | Not explicitly quantified as fold-change, but robust phosphorylation observed. | [3] |

| 300 ng/mL | HUVECs | Significant increase in phosphorylation. | [3] |

| Dose-dependent | TIE2-expressing cells | Up to 25-fold increase with VE-PTP inhibition. | [4] |

Note: The fold increase can be significantly modulated by other factors such as the expression of the phosphatase VEPTP.

Table 3: ANGPT1-Modulated Gene Expression in Endothelial Cells

| Gene | Function | Fold Change (ANGPT1 stimulation) | Reference |

| ANGPT2 | ANGPT1 antagonist, promotes vascular destabilization | Downregulated | [5] |

| DII4 | Notch ligand, involved in vascular quiescence | Upregulated | |

| Survivin | Inhibitor of apoptosis | Upregulated | [5] |

| TRAIL | Pro-apoptotic ligand | Downregulated | [5] |

| E-selectin | Cell adhesion molecule (inflammatory response) | Downregulated |

Note: Gene expression changes are often mediated by the inhibition of the FOXO1 transcription factor downstream of the PI3K/Akt pathway. The fold changes can vary depending on the experimental conditions and cell type.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the ANGPT1 signaling pathway.

Co-Immunoprecipitation (Co-IP) for Tie2 Interaction Partners

This protocol is designed to isolate and identify proteins that interact with the Tie2 receptor upon ANGPT1 stimulation.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Recombinant ANGPT1

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Tie2 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Stimulation: Culture endothelial cells to 80-90% confluency. Serum-starve the cells for 4-6 hours, then stimulate with ANGPT1 (e.g., 100-500 ng/mL) for 15-30 minutes at 37°C. A non-stimulated control should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Remove the beads from the pre-cleared lysate and add the anti-Tie2 antibody. Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners.

Western Blotting for Phospho-Tie2

This protocol details the detection of ANGPT1-induced Tie2 phosphorylation.

Materials:

-

Stimulated and control cell lysates (prepared as in Co-IP protocol)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Tie2 (specific for a key phosphorylation site, e.g., Tyr992) and anti-total-Tie2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Tie2 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-Tie2 antibody to normalize for protein loading.

In Vivo Vascular Permeability (Miles) Assay

This assay measures the effect of ANGPT1 on vascular permeability in vivo.

Materials:

-

Mice

-

Evans Blue dye (1% in saline)

-

ANGPT1 and control vehicle (e.g., PBS)

-

Anesthetic

-

Formamide

Procedure:

-

Dye Injection: Inject Evans Blue dye intravenously into the tail vein of the mice.

-

Intradermal Injections: After a short circulation time (e.g., 10 minutes), intradermally inject ANGPT1 and a vehicle control at distinct sites on the shaved dorsal skin of the mice.

-

Dye Extravasation: Allow the dye to extravasate for a defined period (e.g., 30 minutes).

-

Tissue Harvest: Euthanize the mice and excise the skin at the injection sites.

-

Dye Extraction: Incubate the excised skin samples in formamide at 60°C overnight to extract the Evans Blue dye.

-

Quantification: Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer. The amount of dye extravasation is proportional to the vascular permeability.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of ANGPT1 to promote the formation of capillary-like structures.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Basement membrane extract (e.g., Matrigel)

-

ANGPT1 and control medium

-

96-well plate

-

Microscope

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells onto the gel in medium containing either ANGPT1 or a vehicle control.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the area covered by the tubes.

Experimental Workflow Diagram

Caption: Workflow for studying ANGPT1 signaling.

Conclusion

The ANGPT1-Tie2 signaling pathway is a master regulator of vascular development and homeostasis. Its intricate network of downstream effectors governs a wide range of cellular responses, from endothelial cell survival and migration to the stabilization of mature blood vessels. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is paramount for the development of novel therapeutic strategies targeting diseases characterized by vascular dysfunction. The quantitative data and detailed protocols provided herein offer a solid foundation for researchers and drug development professionals to further explore the complexities of ANGPT1 signaling and unlock its therapeutic potential.

References

- 1. Structural insights into the clustering and activation of Tie2 receptor mediated by Tie2 agonistic antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Context-dependent functions of angiopoietin 2 are determined by the endothelial phosphatase VEPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiopoietin-1 modulates endothelial cell function and gene expression via the transcription factor FKHR (FOXO1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANGPT1 angiopoietin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Effects of Angiopoietin-1 Knockdown on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopoietin-1 (ANGPT1) is a critical pro-angiogenic regulator that interacts with the Tie2 receptor tyrosine kinase.[1][2] While its role in stimulating the proliferation, migration, and stabilization of vascular endothelial cells is well-established, emerging evidence highlights its direct involvement in the proliferation and survival of various cancer cells.[3][4] In certain contexts, such as triple-negative breast cancer (TNBC), ANGPT1 acts as a non-secretory protein that promotes tumor cell proliferation.[3] Conversely, in other scenarios, its signaling can lead to the stabilization of blood vessels and a subsequent reduction in tumor growth.[5] This guide provides an in-depth examination of the consequences of ANGPT1 knockdown on cell proliferation, focusing on the underlying signaling pathways, quantitative effects, and the experimental protocols used for investigation. Understanding these mechanisms is pivotal for evaluating the ANGPT1-Tie2 axis as a potential therapeutic target in oncology.[3][4]

Quantitative Data Summary

The knockdown of ANGPT1 has been shown to significantly impact cell proliferation, cell cycle progression, and apoptosis in cancer cell lines. The following tables summarize the quantitative findings from key studies.

Table 1: Effect of ANGPT1 Knockdown on Cell Proliferation

| Cell Line | Assay Type | Observation | Reference |

|---|---|---|---|

| Hs578T (TNBC) | Sulforhodamine B (SRB) | Significant suppression of proliferation | [3] |

| SUM149PT (TNBC) | Sulforhodamine B (SRB) | Significant suppression of proliferation | [3] |

| Hs578T (TNBC) | Colony Formation | Significant suppression of proliferation | [3] |

| SUM149PT (TNBC) | Colony Formation | Significant suppression of proliferation | [3] |

| Eca109 (Esophageal) | In vivo tumor growth | Significant inhibition of tumor growth |[6] |

Table 2: Effect of ANGPT1 Knockdown on Cell Cycle Distribution

| Cell Line | Duration of Knockdown | Key Finding | P-value | Reference |

|---|---|---|---|---|

| Hs578T (TNBC) | 48 hours | Significant increase in the percentage of G1 phase cells | P<0.05 | [3] |

| SUM149PT (TNBC) | 48 hours | Significant increase in the percentage of G1 phase cells | *P<0.01 |[3] |

Table 3: Effect of ANGPT1 Knockdown on Apoptosis

| Cell Line | Duration of Knockdown | Key Finding | P-value | Reference |

|---|---|---|---|---|

| Hs578T (TNBC) | 48 hours | Significant increase in the percentage of apoptotic cells | P<0.05 | [3] |

| SUM149PT (TNBC) | 48 hours | Significant increase in the percentage of apoptotic cells | P<0.05 |[3] |

Core Signaling Pathways

ANGPT1 signaling is primarily mediated through the Tie2 receptor. Its knockdown disrupts crucial pathways that govern cell survival and proliferation. In cancer cells, ANGPT1 has been shown to positively regulate Carboxypeptidase A4 (CPA4), which in turn promotes the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle.[3] Furthermore, the ANGPT1-Tie2 axis is a known activator of the PI3K/Akt survival pathway, which inhibits apoptosis.[1][7] Knockdown of ANGPT1 therefore leads to G1 phase arrest and an increase in apoptosis by suppressing these pro-proliferative and pro-survival signals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are standard protocols for investigating the effects of ANGPT1 knockdown.

siRNA-Mediated Knockdown of ANGPT1

This protocol describes the transient silencing of the ANGPT1 gene using small interfering RNA (siRNA).

-

Cell Lines: Hs578T, SUM149PT (Triple-Negative Breast Cancer), Eca109 (Esophageal Cancer).[3][6]

-

Reagents:

-

ANGPT1-specific siRNA (e.g., 50 nM final concentration).[3]

-

Non-targeting control siRNA.

-

Transfection reagent (e.g., Lipofectamine).

-

Appropriate cell culture medium (e.g., DMEM).

-

-

Procedure:

-

Seed cells in 6-well plates and culture to 70-80% confluency.[8]

-

Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.

-

Add the complexes to the cells in serum-free media and incubate for 4-6 hours.

-

Replace with complete media and incubate for a total of 48-72 hours.[3][9]

-

Harvest cells for downstream analysis (Western Blot for knockdown confirmation, proliferation assays, etc.).

-

Cell Proliferation Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Materials:

-

96-well plates.

-

Trichloroacetic acid (TCA).

-

SRB solution.

-

Tris-base solution.

-

-

Procedure:

-

Following siRNA transfection (as described above), cells are seeded into 96-well plates.

-

After the desired incubation period, fix the cells by gently adding cold 10% TCA and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.

-

Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry.

-

Dissolve the bound stain in 10 mM Tris-base solution.

-

Measure the optical density at 510 nm using a plate reader.

-

Cell Cycle Analysis

Flow cytometry with Propidium Iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Phosphate-buffered saline (PBS).

-

70% Ethanol (ice-cold).

-

RNase A.

-

Propidium Iodide (PI) staining solution.

-

-

Procedure:

-

Harvest cells 48 hours post-transfection with ANGPT1 or control siRNA.[3]

-

Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined using analysis software.[3]

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine using Annexin V.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit.

-

Binding Buffer.

-

-

Procedure:

-

Harvest cells 48 hours post-transfection.[3]

-

Wash cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add Annexin V-FITC and Propidium Iodide to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour to determine the percentage of apoptotic cells.[3]

-

Visualizing Workflows and Logical Relationships

To clarify the experimental process and the resulting cellular consequences, the following diagrams illustrate the workflow and the logical connections between ANGPT1 knockdown and its effects.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Angiopoietin-1 inhibits vascular permeability, angiogenesis, and growth of hepatic colon cancer tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiopoietin-1 promotes triple-negative breast cancer cell proliferation by upregulating carboxypeptidase A4: ANG1-CPA4 axis promotes TNBC progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiopoietins Promote Ovarian Cancer Progression by Establishing a Procancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiopoietin‐1 alters tumor growth by stabilizing blood vessels or by promoting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiopoietin-1 targeted RNA interference suppresses angiogenesis and tumor growth of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Angiopoietin-1 Upregulates Cancer Cell Motility in Colorectal Cancer Liver Metastases through Actin-Related Protein 2/3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing chemosensitivity of PANC1 pancreatic cancer cells to gemcitabine using ANGTPL4, Notch1 and NF-κβ1 siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Angiopoietin-1 in Endothelial Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which Angiopoietin-1 (ANGPT1) governs endothelial cell migration, a critical process in angiogenesis, vascular repair, and homeostasis. Understanding these intricate signaling pathways is paramount for the development of novel therapeutic strategies targeting vascular diseases.

Core Signaling Axis: ANGPT1-Tie2 Interaction

Angiopoietin-1 is a secreted glycoprotein that functions as the primary agonistic ligand for the Tie2 receptor tyrosine kinase, which is predominantly expressed on endothelial cells. The binding of ANGPT1 to Tie2 initiates a cascade of intracellular signaling events that collectively promote a migratory phenotype while maintaining vascular stability. This is distinct from the action of factors like Vascular Endothelial Growth Factor (VEGF), which can induce permeability alongside migration.

The ANGPT1/Tie2 signaling system is crucial for the maturation and stabilization of blood vessels.[1] In the context of cell migration, ANGPT1 promotes the directional movement of endothelial cells, a key step in the formation of new blood vessels from pre-existing ones (sprouting angiogenesis).[2]

Key Intracellular Signaling Pathways

Upon ANGPT1 binding, the Tie2 receptor undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several downstream pathways that orchestrate the complex process of cell migration.

The PI3K/Akt Pathway: A Central Regulator of Survival and Motility

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical downstream effector of ANGPT1/Tie2 signaling.[3] Activated Tie2 recruits the p85 regulatory subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates the serine/threonine kinase Akt.

Activated Akt promotes endothelial cell migration through several mechanisms:

-

Modulation of the Cytoskeleton: Akt can influence the activity of small Rho GTPases, such as Rac1, which are master regulators of the actin cytoskeleton.

-

Cell Survival: By inhibiting pro-apoptotic factors, Akt ensures the survival of migrating endothelial cells.

-

Gene Expression: Akt can phosphorylate and regulate transcription factors that control the expression of genes involved in cell motility.

The MAPK/ERK Pathway: Driving Proliferation and Migration

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade activated by ANGPT1. While also involved in cell proliferation, the MAPK/ERK pathway contributes to cell migration by regulating the activity of cytoskeletal proteins and focal adhesions. ANGPT1 stimulation leads to a time-dependent increase in the phosphorylation and activation of ERK1/2 (also known as p44/42 MAPK).[4]

Regulation of Rho GTPases: Orchestrating Cytoskeletal Dynamics

The directed movement of cells requires precise spatial and temporal control of the actin cytoskeleton. This is largely governed by the Rho family of small GTPases, particularly Rac1 and Cdc42.

-

Rac1 Activation: ANGPT1 stimulation leads to the activation of Rac1.[5] Active, GTP-bound Rac1 promotes the formation of lamellipodia, which are broad, sheet-like protrusions at the leading edge of a migrating cell. This process is essential for pulling the cell forward. The scaffolding protein IQGAP1 has been identified as an indispensable activator of Rac1 in response to ANGPT1.[5]

-

Cdc42 Activation: ANGPT1 also triggers the activation of Cdc42 at the leading edge of migrating endothelial cells.[2] Activated Cdc42 is crucial for the formation of filopodia, which are thin, finger-like projections that act as environmental sensors, and for establishing cell polarity, ensuring that the migratory machinery is oriented in the direction of movement.[2] The activation of Cdc42 by ANGPT1 is dependent on p21-activated kinase 2 (PAK2) and the focal adhesion protein paxillin.[2]

Focal Adhesion Dynamics

Focal adhesions are multi-protein complexes that link the actin cytoskeleton to the extracellular matrix (ECM). The dynamic assembly and disassembly of these structures are critical for cell migration. ANGPT1 signaling influences focal adhesion dynamics, in part through the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. This regulation of cell-matrix interactions is essential for providing traction and coordinating movement.[1]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying endothelial cell migration.

Quantitative Data on ANGPT1-Mediated Effects

The following tables summarize quantitative findings from various studies on the effects of ANGPT1 on endothelial cell migration and signaling.

Table 1: Effect of ANGPT1 on Endothelial Cell Migration

| Parameter Measured | Cell Type | Assay Type | ANGPT1 Effect | Reference |

| Wound Healing | HUVEC | Scratch Assay | Significant enhancement in wound closure after 12 hours. | [6] |

| Cell Migration | HUVEC | Transwell Assay | Significant increase in cell migration after 5 hours. | [6] |

Table 2: ANGPT1-Induced Activation of Signaling Molecules

| Molecule | Cell Type | Measurement | Fold Change vs. Control (Approx.) | Time Point | Reference |

| p-Tie2 | UUO Kidneys | Western Blot | 1.25-fold | 5 days | [7] |

| p-Akt | HUVEC | Western Blot | ~1.5-fold | 30 min | [8] |

| p-ERK1/2 | PCAEC | Western Blot | ~2.5-fold | 30 min | [4] |

| Active Rac1 | HMVEC | G-LISA | ~1.5-fold | 15 min | [5] |

| Active Cdc42 | BAEC | FRET Imaging | Significant increase at leading edge | 30 min | [2] |

HUVEC: Human Umbilical Vein Endothelial Cell; PCAEC: Porcine Coronary Artery Endothelial Cell; HMVEC: Human Microvascular Endothelial Cell; BAEC: Bovine Aortic Endothelial Cell; UUO: Unilateral Ureteral Obstruction.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for common assays used to study endothelial cell migration.

Transwell (Boyden Chamber) Migration Assay

This assay measures the chemotactic response of endothelial cells to a gradient of a test substance.

Materials:

-

Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates

-

Endothelial cells (e.g., HUVECs)

-

Endothelial Basal Medium (EBM) with 0.5% FBS (starvation medium)

-

EBM with chemoattractant (e.g., 100-300 ng/mL ANGPT1)

-

Coating solution (e.g., 10 µg/mL fibronectin in PBS)

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Cotton swabs

-

Inverted microscope

Protocol:

-

Preparation: Coat the underside of the Transwell inserts with fibronectin solution for 1 hour at 37°C. Wash inserts with PBS.

-

Cell Culture: Culture endothelial cells to 80-90% confluency. Serum-starve the cells in starvation medium for 4-6 hours prior to the assay.

-

Assay Setup: Add 600 µL of EBM containing ANGPT1 to the lower chambers of the 24-well plate. Add control medium (without ANGPT1) to control wells.

-

Cell Seeding: Detach and resuspend the serum-starved endothelial cells in starvation medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Quantification: a. Carefully remove the Transwell inserts from the plate. b. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. c. Transfer the inserts to a new 24-well plate containing a fixation solution for 10-20 minutes. d. Stain the migrated cells on the lower surface of the membrane with Crystal Violet for 20-30 minutes. e. Wash the inserts gently with water and allow them to air dry. f. Image multiple fields of the lower membrane surface using an inverted microscope and count the number of migrated cells.

Scratch (Wound Healing) Assay

This assay measures collective cell migration and the ability of a cell monolayer to close a gap.

Materials:

-

6-well or 24-well plates

-

Endothelial cells

-

Complete endothelial cell growth medium

-

Starvation medium (EBM with 0.5% FBS)

-

Sterile 200 µL pipette tip or cell scraper

-

Microscope with a camera and live-cell imaging capabilities (optional)

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Cell Seeding: Plate endothelial cells in a multi-well plate and grow them to 100% confluency.

-

Starvation: Once confluent, switch the medium to starvation medium and incubate for 4-6 hours.

-

Wound Creation: Create a uniform, straight "scratch" through the center of the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the well with PBS to remove detached cells.

-

Treatment: Add fresh starvation medium containing the desired concentration of ANGPT1 or vehicle control.

-

Imaging: Immediately acquire an image of the scratch at time 0. Place the plate in a 37°C, 5% CO2 incubator. Acquire images of the same fields at subsequent time points (e.g., 8, 12, 24 hours).

-

Analysis: Use image analysis software to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area at time 0.

Western Blotting for Phosphorylated Proteins

This technique is used to quantify the activation of signaling proteins by detecting their phosphorylation state.

Materials:

-

Endothelial cells

-

ANGPT1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Tie2, anti-total-Tie2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Protocol:

-

Cell Treatment: Plate endothelial cells and grow to 80-90% confluency. Serum-starve the cells, then stimulate with ANGPT1 for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-Akt).

-

Analysis: Use densitometry software to quantify the band intensities. Express the level of phosphorylation as the ratio of the phosphorylated protein signal to the total protein signal.

Conclusion and Implications for Drug Development

The ANGPT1/Tie2 signaling axis is a master regulator of endothelial cell migration and vascular stability. Its intricate network of downstream effectors, including the PI3K/Akt and MAPK/ERK pathways, and the precise control of Rho GTPases like Rac1 and Cdc42, offers multiple points for therapeutic intervention. For drug development professionals, targeting this pathway holds promise for both pro-angiogenic therapies (e.g., for ischemic diseases) and anti-angiogenic therapies (e.g., for cancer). A deep understanding of the quantitative and mechanistic details outlined in this guide is essential for designing specific and effective modulators of ANGPT1-driven endothelial cell behavior. Future research will likely focus on the crosstalk between these pathways and the development of more targeted therapeutics that can selectively modulate endothelial cell migration while preserving vascular integrity.

References

- 1. The yin, the yang, and the Angiopoietin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polarization and sprouting of endothelial cells by angiopoietin-1 require PAK2 and paxillin-dependent Cdc42 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Angiopoietin-1 requires IQGAP1 to activate Rac1 and promote endothelial barrier defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Angiopoietin-1 in the Complex Landscape of Pathological Angiogenesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Angiopoietin-1 (ANGPT1) in pathological angiogenesis, a critical process implicated in numerous diseases, including cancer and diabetic retinopathy. This document provides a detailed overview of the ANGPT1-Tie2 signaling pathway, summarizes key quantitative data on its effects, and offers detailed protocols for essential experimental assays. Furthermore, this guide presents visual representations of crucial pathways and workflows to facilitate a deeper understanding of the underlying mechanisms.

Angiopoietin-1 is a key player in vascular development and homeostasis.[1] Its interaction with the Tie2 receptor on endothelial cells is fundamental in maintaining vascular stability and quiescence.[2] Dysregulation of the ANGPT1/Tie2 signaling axis is a hallmark of many pathological conditions characterized by abnormal blood vessel growth.

The ANGPT1-Tie2 Signaling Pathway: A delicate balance

ANGPT1, primarily secreted by perivascular cells, binds to the Tie2 tyrosine kinase receptor on endothelial cells.[3] This binding induces receptor phosphorylation and initiates a cascade of downstream signaling events that ultimately govern endothelial cell survival, migration, and adhesion.[4][5] The pathway is a critical regulator of vascular maturation and stability.[6]

Key downstream signaling molecules include phosphatidylinositol 3-kinase (PI3K), Akt, and the mitogen-activated protein kinase (MAPK) cascades.[7] Activation of the PI3K/Akt pathway is crucial for endothelial cell survival and the anti-apoptotic effects of ANGPT1.[7] The MAPK pathway is also implicated in ANGPT1-mediated cell survival and migration.

In contrast, Angiopoietin-2 (ANGPT2) acts as a context-dependent antagonist of ANGPT1.[4] By competing for Tie2 binding, ANGPT2 can disrupt vascular stability and promote angiogenesis, particularly in the presence of other pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4] The balance between ANGPT1 and ANGPT2 is therefore a critical determinant of vascular health and disease.

Caption: ANGPT1-Tie2 signaling pathway in angiogenesis.

Quantitative Insights into ANGPT1's Role

The functional consequences of ANGPT1 signaling have been quantified in numerous studies. These data provide valuable benchmarks for researchers in the field.

| Parameter | Cell Type | Treatment | Result | Reference |

| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | ANGPT1 | Dose-dependent increase in migration | [8] |

| HUVECs | Neutralizing IL-8 antibody in ANGPT1-expressing cells | Significant attenuation of migration | [8] | |

| Tube Formation | HUVECs | Recombinant ANGPT1 (in the presence of VEGF-A) | Remarkable promotion of angiogenesis | [9] |

| HUVECs | Conditioned medium from ANGPT1-producing CHO cells | Promotion of angiogenesis compared to control | [9] | |

| Vascular Permeability | Rat Mesenteric Microvessels | 200 ng/mL ANGPT1 | Significant reduction in hydraulic conductivity (Lp) after 20 mins | [10] |

| Rat Glomerular Capillaries | 200 ng/mL ANGPT1 | Reduction of hydraulic conductivity to 76% of control | [10] | |

| HUVEC Monolayers | ANGPT1 | Dose-dependent inhibition of basal medium-induced permeability | [11] | |

| Tumor Angiogenesis | HT29 Colon Cancer Xenografts | Overexpression of ANGPT1 | Significantly lower vessel counts (P < 0.01) | [12] |

| PC3 Prostate Cancer Xenografts | ANGPT1 expression | Enhanced blood vessel formation in the core region of tumors | [13] |

Key Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key in vitro and in vivo assays used to study ANGPT1's role in angiogenesis.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Basement membrane extract (e.g., Matrigel®)

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

96-well culture plates

-

Recombinant ANGPT1 or other test substances

-

Calcein AM (for visualization)

Protocol:

-

Thaw the basement membrane extract on ice overnight.

-

Coat the wells of a 96-well plate with a thin layer of the extract and allow it to solidify at 37°C for 30-60 minutes.[14]

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of ANGPT1 or control vehicle.

-

Seed the HUVECs onto the solidified matrix.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualize tube formation using a phase-contrast microscope. For quantitative analysis, stain the cells with Calcein AM and acquire images using a fluorescence microscope.[15]

-

Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.[16]

In Vitro Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic response of endothelial cells to ANGPT1.

Materials:

-

Boyden chamber apparatus with microporous inserts (e.g., Transwell®)

-

HUVECs

-

Endothelial cell basal medium

-

Recombinant ANGPT1

-

Fibronectin or collagen to coat the inserts

-

Calcein AM or other fluorescent dye for cell labeling

Protocol:

-

Coat the underside of the microporous inserts with fibronectin or collagen and allow them to dry.

-

Harvest HUVECs and resuspend them in endothelial cell basal medium.

-

Load the lower chamber of the Boyden apparatus with basal medium containing various concentrations of ANGPT1 as the chemoattractant.

-

Add the HUVEC suspension to the upper chamber of the inserts.

-

Incubate the chamber at 37°C for 4-6 hours to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the insert.

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, pre-label the cells with a fluorescent dye and quantify migration by measuring fluorescence.

In Vivo Vascular Permeability Assay (Miles Assay)

This assay quantifies changes in vascular permeability in vivo in response to ANGPT1.

Materials:

-

Mice

-

Evans Blue dye solution (1% in saline)

-

Recombinant ANGPT1

-

Vascular Endothelial Growth Factor (VEGF) as a positive control

-

Phosphate-buffered saline (PBS) as a negative control

-

Formamide for dye extraction

Protocol:

-